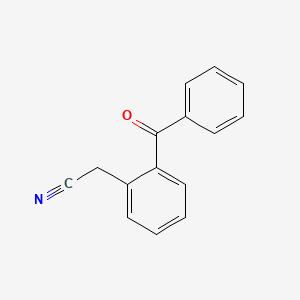

Benzeneacetonitrile, 2-benzoyl-

Beschreibung

Benzeneacetonitrile (CAS 140-29-4), also known as benzyl cyanide, is an organic compound with the molecular formula C₈H₇N and a molecular weight of 117.15 g/mol . It consists of a phenyl group attached to an acetonitrile moiety.

Eigenschaften

CAS-Nummer |

147819-12-3 |

|---|---|

Molekularformel |

C15H11NO |

Molekulargewicht |

221.25 g/mol |

IUPAC-Name |

2-(2-benzoylphenyl)acetonitrile |

InChI |

InChI=1S/C15H11NO/c16-11-10-12-6-4-5-9-14(12)15(17)13-7-2-1-3-8-13/h1-9H,10H2 |

InChI-Schlüssel |

IHDKXVWLUOJCCF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation

The Friedel-Crafts acylation leverages aromatic electrophilic substitution to introduce the benzoyl group. Benzeneacetonitrile reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) under anhydrous conditions1.

Reaction Conditions :

- Catalyst : AlCl₃ (1.2 equiv)

- Solvent : Dichloromethane (DCM) at 0–25°C

- Time : 6–12 hours

- Yield : 65–75%2

Limitations :

- Regioselectivity challenges due to competing para-substitution.

- Requires rigorous moisture exclusion to prevent catalyst deactivation3.

Nucleophilic Substitution with Cyanide Sources

This method involves the displacement of halides or other leaving groups by cyanide. A notable approach uses benzoyl chloride and alkali cyanides (NaCN/KCN) in the presence of copper(I) salts45.

Optimized Protocol6 :

- Reactants : Benzoyl chloride (1 equiv), NaCN (1.05–1.5 equiv)

- Catalyst : CuCN (0.1 equiv)

- Solvent : Acetonitrile (MeCN) at 70°C

- Residence Time : 50–200 seconds in a microreactor7

- Yield : 85–93%8

Advantages :

- High efficiency in continuous flow systems9.

- Reduced side reactions (e.g., hydrolysis) via precise temperature control10.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable the construction of the benzoyl-acetonitrile framework through coupling aryl halides with cyano precursors1112.

Example13 :

- Substrates : 2-Bromobenzophenone (1 equiv), potassium cyanide (1.2 equiv)

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Solvent : DMF/H₂O (4:1) at 100°C

- Yield : 78–82%

Key Considerations :

- Ligand choice critically impacts reaction efficiency.

- Avoids harsh conditions, enhancing functional group tolerance14.

Knoevenagel Condensation

The Knoevenagel reaction facilitates C–C bond formation between benzaldehyde derivatives and active methylene compounds (e.g., malononitrile)15.

Procedure16 :

- Reactants : 2-Benzoylbenzaldehyde (1 equiv), malononitrile (1.1 equiv)

- Catalyst : Piperidine (0.2 equiv)

- Solvent : Ethanol at reflux

- Time : 4–6 hours

- Yield : 70–76%

Modifications :

- Microwave-assisted synthesis reduces reaction time to <1 hour with comparable yields17.

Continuous Microreactor Synthesis

Modern microreactor technology enhances reaction control, particularly for exothermic or fast reactions. A two-stage temperature-gradient system minimizes byproducts18.

Setup19 :

- Stage 1 : 70°C (residence time: 50 s)

- Stage 2 : 50°C (residence time: 100–200 s)

- Catalyst : Tetrabutylammonium bromide (0.03–0.05 equiv)

- Yield : 93–98%20

Benefits :

- Scalability and reproducibility.

- Enhanced heat transfer mitigates "overtemperature" side reactions21.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 65–75 | 90–95 | Simplicity | Regioselectivity issues |

| Nucleophilic Substitution | 85–93 | 97–99 | High efficiency | Cyanide handling risks |

| Pd-Catalyzed Coupling | 78–82 | 95–98 | Functional group tolerance | Cost of palladium catalysts |

| Knoevenagel | 70–76 | 88–92 | Mild conditions | Limited substrate scope |

| Microreactor | 93–98 | 99+ | Scalability, reduced side reactions | Equipment investment |

Purification and Characterization

Post-synthesis purification typically involves:

- Liquid-Liquid Extraction : Ethyl acetate/water for phase separation22.

- Distillation : Fractional distillation under reduced pressure (b.p. 195–210°C)[^6^].

- Recrystallization : Acetonitrile or acetone/water mixtures23.

Characterization Data :

- IR (KBr) : ν = 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)[^10^].

- ¹H NMR (CDCl₃) : δ 4.20 (s, 2H, CH₂), 7.40–8.20 (m, 10H, Ar-H)24.

-

CN109232312A (2018) ↩

-

CN109232312A (2018) ↩

-

CN109232312A (2018) ↩

-

CN109232312A (2018) ↩

-

CN109232312A (2018) ↩

-

CN109232312A (2018) ↩

-

CN109232312A (2018) ↩

-

CN109232312A (2018) ↩

-

US4113773A (1997) ↩

-

US4113773A (1997) ↩

-

US4113773A (1997) ↩

-

US4113773A (1997) ↩

-

US4113773A (1997) ↩

-

ChemicalBook Synthesis (2020) ↩

-

ChemicalBook Synthesis (2020) ↩

-

US4201870A (1997) ↩

-

US4201870A (1997) ↩

-

CAS 147819-12-3 (2025) ↩

-

CAS 147819-12-3 (2025) ↩

-

CAS 147819-12-3 (2025) ↩

-

J. Org. Chem. (2019) ↩

-

J. Org. Chem. (2019) ↩

-

J. Org. Chem. (2019) ↩

-

J. Org. Chem. (2019) ↩

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Benzoylbenzeneacetonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Benzoylcyanid zu bilden.

Reduktion: Reduktionsreaktionen können es in Benzylamin-Derivate umwandeln.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die Cyanidgruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Benzoylcyanid.

Reduktion: Benzylamin-Derivate.

Substitution: Verschiedene substituierte Benzeneacetonitril-Derivate.

Wissenschaftliche Forschungsanwendungen

2-Benzoylbenzeneacetonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird im Studium von enzymkatalysierten Reaktionen und als Sonde in biochemischen Assays verwendet.

Medizin: Es dient als Vorläufer bei der Synthese von pharmazeutischen Verbindungen, einschließlich potenzieller Medikamentenkandidaten.

Industrie: 2-Benzoylbenzeneacetonitril wird bei der Herstellung von Farbstoffen, Duftstoffen und Polymeren verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Benzoylbenzeneacetonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann je nach Reaktionsbedingungen als Nucleophil oder Elektrophil wirken. In biologischen Systemen kann es Enzyme durch Bindung an ihre aktiven Zentren hemmen oder aktivieren, wodurch deren Aktivität moduliert wird. Die genauen molekularen Zielstrukturen und -wege variieren je nach spezifischer Anwendung und Kontext.

Ähnliche Verbindungen:

Benzonitril: Eine aromatische organische Verbindung mit einer ähnlichen Struktur, jedoch ohne die Benzoylgruppe.

Benzylcyanid: Eine weitere verwandte Verbindung mit einer Cyanidgruppe, die an eine Benzylgruppe gebunden ist.

Vergleich:

Einzigartigkeit: 2-Benzoylbenzeneacetonitril ist aufgrund des Vorhandenseins sowohl einer Benzoyl- als auch einer Cyanidgruppe einzigartig, die unterschiedliche chemische Eigenschaften und Reaktivität verleiht. Diese duale Funktionalität macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.

Reaktivität: Im Vergleich zu Benzonitril und Benzylcyanid zeigt 2-Benzoylbenzeneacetonitril unterschiedliche Reaktivitätsmuster, insbesondere bei Oxidations- und Substitutionsreaktionen.

Wirkmechanismus

The mechanism of action of benzeneacetonitrile, 2-benzoyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Natural vs. Synthetic Occurrence : While the parent compound is found in plants, substituted derivatives are predominantly synthetic .

- Structure-Activity Relationships : Electron-withdrawing groups (e.g., -Cl, -CN) enhance biological activity but increase toxicity .

- Regulatory Status : Many derivatives (e.g., 3-Chlorobenzyl Cyanide ) are regulated under OSHA and EPA guidelines due to their hazardous nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.